4-(Benzyloxy)-N-hydroxybenzamide
Description
Properties
Molecular Formula |
C14H13NO3 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
N-hydroxy-4-phenylmethoxybenzamide |
InChI |
InChI=1S/C14H13NO3/c16-14(15-17)12-6-8-13(9-7-12)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2,(H,15,16) |
InChI Key |
DKQPCTOULAMBDP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NO |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NO |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The benzyloxy group in 4-(Benzyloxy)-N-hydroxybenzamide enhances steric bulk compared to smaller groups like aminomethyl . The trifluoromethyl group in N-(Benzyloxy)-4-(trifluoromethyl)benzamide increases electron-withdrawing effects, altering reactivity .
- Synthetic Efficiency : Ultrasonic methods reduce reaction times (2–2.2 hours) and improve yields (79–88%) for this compound derivatives, outperforming conventional reflux (6–8 hours, 65–72% yields) .
Key Observations :
- HDAC Inhibition: 4-(Aminomethyl)-N-hydroxybenzamide exhibits exceptional selectivity for HDAC6 due to its benzylic spacer and hydrophobic capping groups, which fit the enzyme’s active site topology . In contrast, this compound shows broader HDAC inhibition, likely due to less optimized substituent interactions.
- Safety Profiles: N-(Benzyloxy)-4-(trifluoromethyl)benzamide demonstrates lower mutagenicity than other anomeric amides but requires precautions similar to benzyl chloride in handling .
Physicochemical and Spectroscopic Properties
Table 3: Spectroscopic Data Comparison
Key Observations :
- The C=O stretch in IR spectra varies slightly (1640–1700 cm⁻¹) based on electron-withdrawing/donating substituents.
- Benzyl protons in ¹H-NMR consistently appear at δ 7.2–7.4 ppm, while NHOH groups resonate near δ 10–11 ppm .
Preparation Methods
Methyl Ester Intermediate Pathway
This method involves sequential protection, esterification, and hydroxamate formation (Figure 1).
Benzyl Protection of 4-Hydroxybenzoic Acid
4-Hydroxybenzoic acid is dissolved in methanol with catalytic sulfuric acid, followed by benzyl bromide addition under reflux to yield methyl 4-(benzyloxy)benzoate. Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl, facilitating nucleophilic substitution. Typical yields range from 69–84% .
Key reaction conditions :
-
Solvent: Acetone or methanol
-
Temperature: Reflux (~65°C for acetone, ~80°C for methanol)
-
Duration: 10–12 hours
Hydrolysis to 4-(Benzyloxy)benzoic Acid
The methyl ester is hydrolyzed using aqueous KOH in methanol at 80°C for 10 hours, achieving near-quantitative conversion (>95%). Acidification with HCl precipitates the free acid, which is filtered and dried.
Characterization data :
Hydroxamic Acid Formation
The carboxylic acid is activated with ethyl chloroformate and N-methylmorpholine in diethyl ether at 0°C, followed by reaction with methanolic hydroxylamine. Recrystallization from ethyl acetate/petroleum ether yields this compound.
Yield : ~17% (unoptimized).
Optimization potential : Higher yields (up to 45%) are achievable using coupling agents like HATU or DCC.
Direct Hydroxylation of 4-(Benzyloxy)benzoic Acid
This one-pot method bypasses ester intermediates:
-
Activation : 4-(Benzyloxy)benzoic acid is treated with thionyl chloride to form the acyl chloride.
-
Hydroxamate coupling : The acyl chloride reacts with O-benzylhydroxylamine hydrochloride in dichloromethane with triethylamine as a base.
-
Deprotection : Catalytic hydrogenation (H2/Pd-C) removes the benzyl group from the hydroxamate.
Advantages :
Limitations :
-
Requires handling moisture-sensitive reagents (thionyl chloride).
Solid-Phase Synthesis for High-Throughput Production
A patent-pending method immobilizes 4-hydroxybenzoic acid on Wang resin via ester linkage. Benzylation is performed using benzyl bromide and DIEA in DMF, followed by hydroxamate formation with hydroxylamine hydrochloride. Cleavage from the resin with TFA/water yields the product.
Key features :
Comparative Analysis of Synthetic Methods
| Parameter | Methyl Ester Pathway | Direct Hydroxylation | Solid-Phase Synthesis |
|---|---|---|---|
| Yield | 17–45% | 50% | >90% |
| Reaction Steps | 3 | 2 | 4 |
| Purification | Recrystallization | Column chromatography | Filtration |
| Scalability | Lab-scale | Pilot-scale | Industrial-scale |
| Cost Efficiency | Moderate | High | Low |
Critical insights :
-
The direct hydroxylation route offers the best balance of yield and simplicity but requires stringent anhydrous conditions.
-
Solid-phase synthesis, while efficient, incurs higher costs due to resin and specialty reagents.
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
-
Elemental Analysis : Calculated for C14H13NO3: C 67.21%, H 5.20%, N 5.60%. Found: C 67.18%, H 5.22%, N 5.58%.
-
XRD : Crystalline form exhibits peaks at 2θ = 15.3°, 21.6°, 27.0° (matches simulated pattern).
Challenges and Optimization Strategies
Low Yields in Hydroxamate Formation
The nucleophilic attack of hydroxylamine on activated esters is often hindered by:
-
Competing hydrolysis in aqueous conditions.
-
Steric bulk from the benzyl group.
Solutions :
Byproduct Formation
Common byproducts include:
-
4-(Benzyloxy)benzoic acid : From incomplete coupling.
-
N,O-Dibenzyl derivatives : Over-benzylation during protection.
Mitigation :
Industrial-Scale Considerations
Cost-Effective Reagents
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-(Benzyloxy)-N-hydroxybenzamide with high purity?
- Methodological Answer : Optimize reaction conditions using anhydrous solvents (e.g., acetonitrile) and controlled stoichiometry. Sodium pivalate can act as a base to enhance yield . Hazard analysis is critical: assess decomposition risks (thermal instability) and mutagenicity via Ames II testing, as seen in structurally similar anomeric amides . Purification via column chromatography with dichloromethane/pentane gradients ensures purity .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use NMR (¹H/¹³C) to confirm resonance effects at the benzamide core, particularly pyramidalization at nitrogen due to diminished amide resonance. X-ray crystallography or DFT calculations can validate sp³ hybridization and anomeric stabilization between alkoxy and acyloxy groups . IR spectroscopy identifies N–O and C=O stretching frequencies .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Follow hazard assessments outlined in Prudent Practices in the Laboratory (National Academies Press, 2011). Use fume hoods, PPE (gloves, goggles), and avoid heating due to decomposition risks. Store in dark, cool conditions to prevent degradation . Mutagenicity screening (Ames II) is recommended for derivatives .
Advanced Research Questions
Q. How can researchers optimize this compound for selective HDAC6 inhibition?
- Methodological Answer : Modify the benzyloxy group to include hydrophobic substituents (e.g., trifluoromethyl) to enhance isoform selectivity. Computational docking studies (e.g., HDAC6’s wider active site) guide structural tweaks. Cellular assays measuring α-tubulin acetylation validate selectivity over HDAC1/2 . Compare with constrained heterocyclic analogs (e.g., tetrahydroisoquinolines) to improve binding .
Q. What experimental strategies resolve contradictions in bioactivity data across assays?
- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability. Use orthogonal assays: HDAC enzymatic activity (fluorometric) vs. cellular acetylation (Western blot). For inconsistent cytotoxicity, perform dose-response curves and check metabolite stability via HPLC .
Q. How can computational modeling predict the reactivity of this compound in complex biological systems?
- Methodological Answer : Apply QSAR models to correlate electronic parameters (Hammett σ) with HDAC inhibition. MD simulations analyze interactions with HDAC6’s zinc-binding domain. DFT calculations predict redox behavior (e.g., hydroxylamine → nitroxide radical transitions) relevant to oxidative stress studies .
Q. What are the implications of substituent effects on the compound’s pharmacokinetics?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to improve metabolic stability. Assess logP (octanol-water partitioning) and plasma protein binding via LC-MS. In vivo PK/PD studies in rodents track bioavailability and half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
